o-Tolylhydrazine

Description

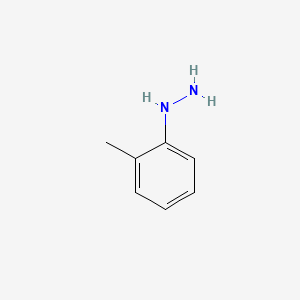

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZGZDLUGUYLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200941 | |

| Record name | o-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-27-1 | |

| Record name | (2-Methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Tolylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FLY8GU8UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Tolylhydrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolylhydrazine, and its more commonly handled hydrochloride salt, is a versatile reagent in organic synthesis, playing a crucial role as a precursor for a variety of heterocyclic compounds. Its utility is most prominently showcased in the construction of indole scaffolds, a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safe handling procedures, and detailed experimental protocols for its application in the synthesis of molecules relevant to drug discovery.

Physicochemical Properties and Identification

This compound is an organic compound with the chemical formula C₇H₁₀N₂. It is typically handled in its more stable hydrochloride salt form, this compound hydrochloride. The properties of both the free base and the hydrochloride salt are summarized below for easy reference.

| Property | This compound | This compound Hydrochloride |

| Synonyms | (2-Methylphenyl)hydrazine, 2-Tolylhydrazine | 2-Methylphenylhydrazine hydrochloride |

| CAS Number | 529-27-1[1] | 635-26-7[2][3][4] |

| Molecular Formula | C₇H₁₀N₂[1] | C₇H₁₁ClN₂[4] |

| Molecular Weight | 122.17 g/mol [1] | 158.63 g/mol [2][3] |

| Appearance | - | Beige crystalline powder[5] |

| Melting Point | - | 190 °C (decomposes)[2][5] |

| Boiling Point | - | 227.7 °C at 760 mmHg[5] |

| Solubility | - | Soluble in alcohol and chloroform; slightly soluble in petroleum ether (cold); very slightly soluble in water.[2] |

Safety and Handling

This compound and its salts are hazardous substances and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][6]

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Suspected of causing cancer.[2]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a dust respirator is recommended.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Wash thoroughly after handling.

Core Synthetic Application: The Fischer Indole Synthesis

The most significant application of this compound in organic synthesis is the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions. The indole motif is a core component of many biologically active compounds, including the anti-migraine triptan class of drugs.[8][9]

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: this compound reacts with a ketone or aldehyde to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the final indole product.

The general mechanism is depicted in the following diagram:

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,7-Dimethylindole

This protocol details the synthesis of 2,7-dimethylindole from this compound hydrochloride and acetone, a classic example of the Fischer indole synthesis.

Materials:

-

This compound hydrochloride

-

Acetone

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.89 mmol) in glacial acetic acid (0.05 mol).

-

Addition of Ketone: To the stirred solution, add acetone (1.89 mmol).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a 1 M NaOH solution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,7-dimethylindole.

This synthetic workflow can be visualized as follows:

Sources

- 1. This compound | C7H10N2 | CID 68256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound hydrochloride, CAS No. 635-26-7 - iChemical [ichemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

o-Tolylhydrazine hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of o-Tolylhydrazine Hydrochloride

This guide provides an in-depth analysis of the physicochemical properties of this compound hydrochloride (CAS 635-26-7), with a specific focus on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for ensuring the successful design of synthetic routes, the integrity of experimental outcomes, and the safety of laboratory personnel. As a crucial reagent in synthetic chemistry, most notably in the Fischer indole synthesis, its behavior in various solvents and under different environmental conditions dictates its handling, storage, and application efficacy.

Core Physicochemical Properties

This compound hydrochloride, also known as (2-Methylphenyl)hydrazine hydrochloride, is the salt form of the organic base this compound. The hydrochloride form generally enhances stability and simplifies handling compared to the free base. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 635-26-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ · HCl | [1] |

| Molecular Weight | 158.63 g/mol | [3] |

| Appearance | Beige to light pink crystalline powder or solid | [2][3][4] |

| Melting Point | 190 °C (with decomposition) | [2][4] |

| Purity Assay | Typically ≥97% | [2] |

Solubility Profile: A-Theoretical and Practical Overview

The solubility of this compound hydrochloride is a direct consequence of its molecular structure, which contains both a polar, ionic hydrazine hydrochloride group and a non-polar tolyl (methylbenzene) ring. This duality governs its behavior in a range of solvent systems.

Qualitative Solubility Analysis

The presence of the charged hydrochloride moiety renders the molecule more soluble in polar solvents compared to its free base counterpart. The non-polar tolyl group, however, contributes to solubility in organic solvents.

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent Class | Solvent | Solubility | Source(s) |

| Polar Protic | Water | Very slightly soluble | [2] |

| Alcohol (e.g., Methanol) | Soluble | [2] | |

| Polar Aprotic | Chloroform | Soluble | [2] |

| Non-polar | Diethyl Ether | Soluble | [2] |

| Petroleum Ether | Slightly soluble (cold) | [2] |

-

Causality of Solubility: The "very slightly soluble" nature in water is a point of interest. While the hydrochloride salt is ionic, the bulky, hydrophobic tolyl group limits extensive hydration and dissolution. In contrast, its solubility in alcohols like methanol is favorable because the alcohol can solvate both the ionic head and, through its alkyl chain, interact with the non-polar ring. The solubility in chloroform and diethyl ether further underscores the significant contribution of the organic character of the molecule.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for assessing solubility, which is crucial when considering new solvent systems for reactions or purification.

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound hydrochloride into a clean, dry vial.

-

Solvent Addition: Add the selected solvent to the vial in incremental portions (e.g., 0.1 mL) using a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds at ambient temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Classification: Continue adding solvent until the solid is fully dissolved. Classify the solubility based on the volume of solvent required, following established pharmacopeial standards (e.g., USP or Ph. Eur.).

-

Validation: For borderline cases, gentle warming can be applied to assess temperature effects, but any recrystallization upon cooling must be noted.

Caption: Workflow for Qualitative Solubility Determination.

Stability Profile and Degradation

Understanding the stability of this compound hydrochloride is critical for its storage and use, particularly in reactions that require prolonged heating or exposure to non-neutral pH.

General Stability and Incompatibilities

Under normal, ambient conditions, this compound hydrochloride is considered stable.[1] However, its chemical nature as a hydrazine derivative makes it susceptible to specific environmental and chemical stressors.

-

Conditions to Avoid: Incompatible products and conditions should be strictly avoided.[1]

-

Incompatible Materials: The compound should not be mixed with strong bases or strong oxidizing agents.[1][5]

-

Bases: Will neutralize the hydrochloride, forming the free base which is significantly more reactive and prone to oxidation.

-

Oxidizing Agents: Can readily oxidize the hydrazine moiety, leading to decomposition and the formation of nitrogenous and other hazardous byproducts.

-

-

Hazardous Decomposition Products: Upon thermal decomposition or reaction with incompatible materials, it can release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]

Key Factors Influencing Degradation

pH: The compound is most stable in acidic conditions, which is why it is supplied and often used as a hydrochloride salt. In the Fischer indole synthesis, the reaction is catalyzed by Brønsted or Lewis acids, an environment that inherently stabilizes the reactant.[6][7] Alkaline conditions will promote degradation.

Oxidation: Hydrazines are reducing agents and are susceptible to atmospheric and chemical oxidation. This is a primary degradation pathway. For this reason, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Temperature: The compound melts with decomposition at 190 °C, indicating this as an upper limit for its thermal stability.[2] In synthetic applications, prolonged heating even at lower temperatures can lead to side reactions, polymerization, and reduced yields, as has been observed with similar substituted hydrazines.[6]

Light & Moisture: The compound is noted as being hygroscopic and potentially light-sensitive.[4][9] Exposure to moisture and light should be minimized during storage and handling to prevent degradation.

Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This protocol is based on standard ICH guidelines.

Methodology:

-

Sample Preparation: Prepare several identical solutions of this compound hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Add 1N HCl to a sample solution and maintain at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to a sample solution and maintain at room temperature for 2 hours. Note: Degradation is expected to be rapid.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and maintain at room temperature for 24 hours.

-

Thermal Stress: Store a sample solution in a calibrated oven at 80°C for 48 hours. Store a sample of the solid powder under the same conditions.

-

Photolytic Stress: Expose a sample solution and a sample of the solid powder to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw aliquots from each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating analytical method (e.g., HPLC-UV/MS) against an unstressed control sample.

Caption: Workflow for a Forced Degradation Study.

Analytical Methods for Stability Assessment

To properly evaluate the stability of this compound hydrochloride, robust analytical methods are required to separate and quantify the parent compound from any potential degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the predominant technique for stability-indicating assays.[10]

-

Principle: The method separates compounds based on their polarity. A C18 column is typically effective.

-

Detection: A UV detector is commonly used. To confirm the identity of peaks and elucidate the structure of unknown degradation products, a mass spectrometry (MS) detector is invaluable.[11]

-

Method Development: A gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve separation of the polar parent compound from potentially less polar degradation products.

-

Derivatization: For some applications requiring very low detection limits, derivatization of the hydrazine moiety can be employed to enhance chromatographic retention or detector response.[12][13]

Protocol: Generic Stability-Indicating HPLC Method Development

-

Column Selection: Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Screening:

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all compounds from a stressed sample.

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and identify the optimal detection wavelength for the parent compound and any degradants.

-

Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent peak and the nearest eluting impurity peak.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Handling and Storage

Given its chemical properties and potential hazards, strict adherence to safety protocols is mandatory.

-

Handling: Always handle this compound hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][14] Avoid creating dust.[1]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] The storage area should be segregated from incompatible materials, especially strong bases and oxidizing agents. For long-term stability, storage under an inert gas is advisable.[8]

Conclusion

This compound hydrochloride is a valuable synthetic reagent whose utility is directly linked to its solubility and stability characteristics. It exhibits predictable solubility in a range of polar and organic solvents, a property governed by its dual ionic and non-polar nature. While stable under controlled, acidic conditions, it is susceptible to degradation by bases, oxidizing agents, heat, and light. A comprehensive understanding and proactive management of these factors, supported by robust analytical testing, are essential for any researcher aiming to achieve reliable, reproducible, and safe results in their synthetic endeavors.

References

-

Thermo Fisher (Kandel) GmbH. (2021). This compound hydrochloride SDS. [Online] Available at: [Link]

-

Suvitha, A., & Reddi, Y. T. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Rasayan Journal of Chemistry. [Online] Available at: [Link]

-

Pharmaffiliates. This compound Hydrochloride. [Online] Available at: [Link]

-

Wikipedia. Fischer indole synthesis. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Online] Available at: [Link]

-

ResearchGate. Degradation pathway of drug. [Online] Available at: [Link]

-

OSHA. HYDRAZINE Method no.: 50. [Online] Available at: [Link]

- Sreekanth, N., et al. (2020). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Research.

-

Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Online] Available at: [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 邻甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound HYDROCHLORIDE | 635-26-7 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. p-Tolylhydrazine Hydrochloride | 637-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. jddtonline.info [jddtonline.info]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. osha.gov [osha.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. tcichemicals.com [tcichemicals.com]

o-Tolylhydrazine: A Comprehensive Safety and Handling Guide for Research Professionals

Introduction: Navigating the Utility and Hazards of a Versatile Reagent

o-Tolylhydrazine and its salts are indispensable reagents in synthetic organic chemistry, most notably for their role in the Fischer indole synthesis—a cornerstone reaction for the creation of heterocyclic compounds vital to pharmaceutical and materials science research.[1][2] While its synthetic utility is significant, the toxicological profile of this compound, as a member of the hydrazine family, necessitates a profound understanding and rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the safe and effective use of this compound. We will move beyond mere procedural lists to explore the causality behind safety measures, grounded in the physicochemical properties and toxicological mechanisms of the substance.

Core Toxicological Profile & Hazard Identification

Understanding the inherent risks of this compound is the foundation of its safe handling. The primary hazards are associated with its acute toxicity, irritant properties, and potential long-term health effects.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

These classifications are represented by the GHS pictogram for "Warning".

The Mechanistic Underpinning of Hydrazine Toxicity

The toxicity of hydrazine derivatives, including this compound, is not merely a surface-level effect. The primary mechanism of toxicity is understood to be metabolic activation. In the body, particularly in the liver, enzymes such as cytochrome P450 can metabolize hydrazines. This process generates highly reactive free radical species and carbocation intermediates. These reactive species can then bind irreversibly to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage, disruption of normal function, and potentially initiating carcinogenic processes. This metabolic activation is also linked to hepatotoxicity (liver damage).

Carcinogenicity and Long-Term Exposure Risks

While this compound itself may not have a specific IARC classification, the parent compound, hydrazine, is classified as Group 2A: Probably carcinogenic to humans by the International Agency for Research on Cancer (IARC).[4] The U.S. National Toxicology Program (NTP) considers hydrazine as "reasonably anticipated to be a human carcinogen."[4] Given the shared hydrazine functional group and metabolic pathways, it is prudent to handle this compound with the same level of caution as a potential carcinogen. Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[5]

Physicochemical and Reactivity Data

A thorough understanding of the chemical's physical properties and reactivity is crucial for designing safe experiments and storage solutions.

Key Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt.

| Property | Value (this compound) | Value (this compound HCl) | Source(s) |

| CAS Number | 529-27-1 | 635-26-7 | [6] |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₁ClN₂ | [6] |

| Molecular Weight | 122.17 g/mol | 158.63 g/mol | [6] |

| Appearance | - | Beige crystalline powder | [7] |

| Melting Point | - | 190 °C (decomposes) | |

| Boiling Point | 227.7 °C at 760 mmHg | - | [8] |

| Solubility | Soluble in ethanol, methanol, acetone. | Soluble in alcohol, chloroform, diethyl ether. Very slightly soluble in water. | [9] |

| Vapor Pressure | Data not readily available. Expected to be low due to its boiling point. | - | [10] |

Reactivity, Incompatibilities, and Hazardous Decomposition

This compound's reactivity is a key consideration for both safety and experimental success.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases. Hydrazines can react violently with oxidizers.[11]

-

Conditions to Avoid: Protect from moisture, air (as it can darken upon exposure), and excess heat.[11]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and flammable gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[11]

Occupational Exposure and Control Measures

For the protection of laboratory personnel, strict adherence to established exposure limits and the use of appropriate engineering controls and personal protective equipment (PPE) are mandatory.

Occupational Exposure Limits (OELs)

While specific OELs for this compound have not been established by major regulatory bodies, the limits for the parent compound, hydrazine, provide a conservative and essential guideline for ensuring personnel safety.

| Agency | Limit Type | Value | Source(s) |

| NIOSH REL | 2-hour Ceiling | 0.03 ppm (0.04 mg/m³) | [4][5][12] |

| OSHA PEL | 8-hour TWA | 1 ppm (1.3 mg/m³) | [4][5] |

| ACGIH TLV | 8-hour TWA | 0.01 ppm (0.013 mg/m³) | [4][5][13] |

| NIOSH IDLH | Immediately Dangerous to Life or Health | 50 ppm | [12] |

Note: TWA = Time-Weighted Average; REL = Recommended Exposure Limit; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.

It is crucial to note that the odor threshold for hydrazine is approximately 3.7 ppm, which is significantly higher than the recommended exposure limits.[4][11] Therefore, odor should never be used as a warning for overexposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is through robust engineering controls.

-

Fume Hood: All work with this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Designated Area: It is best practice to designate a specific area within the lab for work with potent toxins and potential carcinogens like this compound.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and change them frequently, especially if contamination is suspected.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations, a chemical-resistant apron may be necessary.[13]

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency use.[13]

Standard Operating Procedures (SOPs) for Laboratory Use

The following protocols are designed to provide a self-validating system of safety for common laboratory manipulations of this compound.

Protocol for Weighing and Preparing Solutions

-

Preparation: Ensure the chemical fume hood is on and functioning correctly. Place a tared weigh boat on an analytical balance inside the fume hood.

-

Aliquotting: Carefully transfer the solid this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Once the desired mass is obtained, carefully transfer the solid to the reaction or dissolution vessel, which should also be inside the fume hood.

-

Dissolution: Add the desired solvent to the vessel and stir until the solid is fully dissolved. Keep the vessel covered as much as possible during this process.

-

Cleanup: Decontaminate the spatula and any other surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) and wipe clean. Dispose of the wipes as hazardous waste.

Protocol for Use in Fischer Indole Synthesis

The Fischer indole synthesis involves reacting a phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][2]

-

Reagent Preparation: Prepare solutions of this compound and the corresponding carbonyl compound in a suitable solvent inside a chemical fume hood, following the protocol in section 4.1.

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound solution and the acid catalyst (e.g., acetic acid, polyphosphoric acid).

-

Addition of Hydrazine: Slowly add the this compound solution to the reaction mixture. The initial step is the formation of a phenylhydrazone.

-

Heating and Monitoring: Heat the reaction mixture to the required temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) while stirring.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography or crystallization.

Emergency Procedures and Waste Disposal

Preparedness is key to mitigating the impact of any laboratory incident.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory door and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]

-

Provide them with the identity of the spilled substance. Do not attempt to clean up a large spill yourself.

-

Waste Disposal

All this compound waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.

-

Segregation: Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[14]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

-

Storage: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

-

Pickup: Arrange for pickup by your institution's EHS or licensed hazardous waste disposal contractor.

For process effluents or large quantities, neutralization can be considered. This involves diluting the hydrazine-containing waste with water to less than 5% and then slowly adding a dilute (less than 5%) solution of sodium or calcium hypochlorite. This should only be performed by trained personnel with appropriate safety measures in place.

Conclusion: A Commitment to Informed Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. Its potential for building complex molecular architectures is matched by its potential for harm if mishandled. By understanding its toxicological mechanisms, respecting its reactivity, and rigorously applying the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers can confidently and safely harness its synthetic utility. A culture of safety, grounded in technical knowledge and procedural discipline, is the ultimate guarantor of both scientific progress and personal well-being in the laboratory.

References

-

Wikipedia. (n.d.). Hydrazine. Retrieved January 5, 2026, from [Link]

-

STOP Carcinogens at Work. (n.d.). Hydrazine. Retrieved January 5, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrazine - IDLH. Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Hydrazine. Retrieved January 5, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-(o-Tolyl)ethylhydrazine. Retrieved January 5, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Methyl hydrazine - IDLH. Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]

-

American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). HYDRAZINE. Retrieved January 5, 2026, from [Link]

-

Clark Seif Clark. (2021, December 1). Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Immediately dangerous to life or health. Retrieved January 5, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved January 5, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenylhydrazine - IDLH. Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]

-

Scribd. (2025, January 31). Expt-7 The Fischer Indole Synthesis New. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, October 16). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved January 5, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 635-26-7| Chemical Name : this compound Hydrochloride. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). o-Tolyl-hydrazine hydrochloride hydrate. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H10N2). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved January 5, 2026, from [Link]

-

Sangster, J. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Tulane University. (n.d.). Hazardous Waste Management. Office of Environmental Health and Safety (OEHS). Retrieved January 5, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 3. docenti.unina.it [docenti.unina.it]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. This compound | C7H10N2 | CID 68256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound HYDROCHLORIDE | 635-26-7 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. epa.gov [epa.gov]

- 11. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]

- 12. HYDRAZINE - ACGIH [acgih.org]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]

- 14. jk-sci.com [jk-sci.com]

Introduction: The Strategic Importance of o-Tolylhydrazine in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Reactivity of o-Tolylhydrazine

This compound, systematically known as (2-methylphenyl)hydrazine, is an aromatic hydrazine derivative of significant interest to the chemical and pharmaceutical industries.[1][2] While a seemingly simple molecule, its true value lies in its versatile reactivity, serving as a cornerstone building block for the synthesis of complex heterocyclic structures.[3] Its most notable application is as a key precursor in the Fischer indole synthesis, a powerful and widely utilized method for constructing the indole nucleus.[4][5][6] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimigraine agents of the triptan class, and various natural products.[3][5][6]

This guide provides an in-depth exploration of the synthesis and characteristic reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the causal chemistry behind experimental choices, ensuring a robust and reproducible understanding of this vital synthetic intermediate.

Physicochemical and Spectroscopic Data

For practical laboratory use, this compound is most commonly handled as its more stable hydrochloride salt.[7] A summary of key properties is provided below.

| Property | Value | Source |

| Compound Name | This compound Hydrochloride | [7][8][9] |

| Synonyms | (2-Methylphenyl)hydrazine hydrochloride | [8][10] |

| CAS Number | 635-26-7 | [7][9] |

| Molecular Formula | C₇H₁₁ClN₂ | [7][11] |

| Molecular Weight | 158.63 g/mol | [7][11] |

| Appearance | Beige crystalline powder | [7][8] |

| Melting Point | 190 °C (decomposes) | [8][12] |

| Solubility | Soluble in alcohol; very slightly soluble in water | [12] |

Spectroscopic data for confirming the identity of this compound and its derivatives are available through various chemical databases, including IR, NMR, and MS spectra.[13][14][15]

Part 1: Synthesis of this compound Hydrochloride

The most established and industrially relevant synthesis of this compound begins with the diazotization of o-toluidine, followed by a controlled reduction of the resulting diazonium salt. This process capitalizes on well-understood aromatic chemistry to efficiently install the hydrazine functionality.

Mechanistic Rationale

The synthesis is a two-step process:

-

Diazotization: o-Toluidine, a primary aromatic amine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This temperature control is critical to prevent the highly unstable diazonium salt from decomposing and coupling to form unwanted azo compounds. The resulting o-tolyldiazonium chloride is a versatile intermediate.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or sodium metabisulfite. The reaction proceeds through a diazosulfonate intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final this compound, typically isolated as the hydrochloride salt for enhanced stability and ease of handling. A patented process highlights the use of sodium metabisulfite as the reducing agent.[16]

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from o-toluidine to this compound hydrochloride.

Detailed Experimental Protocol: Synthesis from o-Toluidine

This protocol is a representative procedure adapted from established chemical principles for the synthesis of arylhydrazines.[16]

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Deionized Water

-

Ice

-

Acetone

Procedure:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and thermometer, add 58.5 g of 10N hydrochloric acid.[16]

-

While stirring, carefully add 21.4 g of o-toluidine. Continue stirring until the o-toluidine is fully dissolved.

-

Cool the mixture to below 0 °C using an ice-salt bath.

-

Slowly add a solution of 15 g of sodium nitrite dissolved in 30 ml of water. Maintain the reaction temperature between 0–5 °C throughout the addition.[16]

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting solution contains the o-tolyldiazonium chloride intermediate.

-

-

Reduction and Isolation:

-

In a separate vessel, prepare a solution of the reducing agent (e.g., sodium metabisulfite) in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a controlled temperature (e.g., 15-25 °C) and pH (e.g., 7-9) as specified in related procedures.[16]

-

After the reduction is complete, acidify the mixture with hydrochloric acid to facilitate the hydrolysis of the intermediate.

-

Stir the reaction solution at an elevated temperature (e.g., 65 °C) until crystallization begins.[7]

-

Cool the mixture to room temperature (approx. 20 °C) to maximize precipitation of the product.[7]

-

Collect the solid product by filtration.

-

Wash the filter cake with cold acetone to remove impurities.[7]

-

Dry the collected solid under vacuum to yield this compound hydrochloride as a crystalline powder.[7]

-

Part 2: The Reactivity of this compound

The synthetic utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom and its ability to undergo unique rearrangement reactions.

The Fischer Indole Synthesis: A Gateway to Heterocycles

The most powerful and renowned reaction involving this compound is the Fischer indole synthesis. This reaction produces a substituted indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][6] The reaction is catalyzed by a range of Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃).[6]

Mechanism: The accepted mechanism, first proposed by Robinson, involves several key steps:[4]

-

Hydrazone Formation: this compound reacts with a carbonyl compound (e.g., a ketone) to form an o-tolylhydrazone.[6]

-

Tautomerization: The hydrazone tautomerizes to its ene-hydrazine isomer. This step is crucial as it sets up the molecule for the subsequent rearrangement.[6][17]

-

[5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement. This is the key bond-forming step that disrupts the aromaticity of the benzene ring and forms a new carbon-carbon bond.[6][17]

-

Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (aminal).[4][6]

-

Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic indole product.[4][6]

Visualizing the Fischer Indole Synthesis Mechanism

Caption: Key mechanistic steps of the Fischer indole synthesis.

Representative Protocol: Fischer Indole Synthesis

This protocol is based on a general procedure for the synthesis of indolenines from tolylhydrazines and ketones.[4][5]

Materials:

-

This compound hydrochloride (1.0 eq)

-

A suitable ketone (e.g., isopropyl methyl ketone) (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the ketone (1.0 eq).[5]

-

Add glacial acetic acid as the solvent.[4]

-

Reflux the mixture with stirring for several hours (e.g., 2-3 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4][5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with a 1 M NaOH solution.[4]

-

Dilute the mixture with water and extract the product into dichloromethane (3 x volume).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to yield the pure indole product.[4][5]

Other Synthetic Applications

Beyond the Fischer indole synthesis, this compound is used as a reagent in the preparation of various biologically active molecules. For instance, it has been employed in the synthesis of opioid receptor antagonists and adenosine receptor antagonists.[7] It is also used to prepare hydrazones of sugars, such as the o-tolylhydrazone of D-galactose, which are useful intermediates in carbohydrate chemistry.[7]

Part 3: Safety, Handling, and Storage

This compound and its salts are hazardous chemicals and must be handled with appropriate precautions.[2][18]

| Hazard Category | Description & Precautionary Measures | Source |

| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin. Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. | [8][18][19] |

| Skin/Eye Irritation | Causes serious eye irritation and skin irritation. PPE: Wear protective gloves, safety goggles, and a lab coat. A face shield may be required for larger quantities. | [8][18][19] |

| Chronic Hazards | Suspected of causing genetic defects and may cause cancer. May cause an allergic skin reaction. Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Contaminated work clothing must not be allowed out of the workplace. | [20] |

| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [18][19] |

| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed and protected from light. | [19][20] |

Conclusion

This compound is a deceptively simple yet powerful reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis from readily available starting materials, combined with its profound reactivity—most notably in the Fischer indole synthesis—secures its role as a critical intermediate in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in a safe and efficient manner.

References

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. Retrieved January 5, 2026, from [Link]

-

Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). Retrieved January 5, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]

-

This compound hydrochloride, CAS No. 635-26-7. (n.d.). iChemical. Retrieved January 5, 2026, from [Link]

-

1-(o-Tolyl)-2-(diphenylmethylene)hydrazine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

o-Tolyl-hydrazine hydrochloride hydrate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

CAS No : 635-26-7| Chemical Name : this compound Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

This compound (C7H10N2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

This compound Hydrochloride. (n.d.). CRO SPLENDID LAB. Retrieved January 5, 2026, from [Link]

- Preparation process of 2-tolylhydrazine hydrochloride. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. Retrieved January 5, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H10N2 | CID 68256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calcasolutions.com [calcasolutions.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound HYDROCHLORIDE | 635-26-7 [chemicalbook.com]

- 8. This compound hydrochloride, CAS No. 635-26-7 - iChemical [ichemical.com]

- 9. scbt.com [scbt.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound 97 635-26-7 [sigmaaldrich.com]

- 13. This compound HYDROCHLORIDE(635-26-7) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. o-Tolyl-hydrazine hydrochloride hydrate | C7H13ClN2O | CID 20518352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN102382009A - Preparation process of 2-tolylhydrazine hydrochloride - Google Patents [patents.google.com]

- 17. jk-sci.com [jk-sci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. riccachemical.com [riccachemical.com]

An In-depth Technical Guide to the Reaction Mechanisms of o-Tolylhydrazine in Organic Chemistry

Abstract

o-Tolylhydrazine is a versatile and powerful reagent in the arsenal of synthetic organic chemistry, serving as a cornerstone for the construction of a multitude of nitrogen-containing heterocyclic compounds. Its utility is most prominently showcased in the Fischer indole synthesis, a classic and enduring method for creating the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound. We will dissect the nuanced mechanistic pathways of the Fischer indole synthesis, the Japp-Klingemann reaction, and the Knorr pyrazole synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Chemical Persona of this compound

This compound, systematically named (2-methylphenyl)hydrazine, is an aromatic hydrazine derivative featuring a methyl group ortho to the hydrazine moiety. This seemingly simple structural feature imparts specific steric and electronic properties that influence its reactivity and the regiochemical outcomes of its reactions. As a bidentate nucleophile, this compound is primed to react with electrophilic species, most notably carbonyl compounds and their derivatives, initiating cascades that lead to stable heterocyclic systems.[1][2] Its hydrochloride salt is often used for improved stability and handling. Understanding the mechanistic underpinnings of its reactions is paramount for predicting product structures, optimizing reaction conditions, and designing novel synthetic routes in drug discovery and materials science.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, discovered in 1883, remains one of the most vital methods for constructing the indole ring system.[3][4] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield an indole.[3][5] When employing this compound, this reaction leads to the formation of methylated indoles, which are valuable synthetic intermediates.

The Accepted Reaction Mechanism

The mechanism, first proposed by Robinson, is a sophisticated sequence of acid-catalyzed transformations.[5] It is a testament to the principles of tautomerism, sigmatropic rearrangements, and intramolecular cyclization.

The key steps are as follows:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding o-tolylhydrazone. This is a standard imine formation reaction.[6]

-

Tautomerization to Ene-hydrazine: The o-tolylhydrazone undergoes tautomerization to its ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[5][6]

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted pericyclic reaction known as a[7][7]-sigmatropic rearrangement, analogous to a Cope rearrangement.[3][5][6] This irreversible step breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the final indole.[4]

-

Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The terminal imine is then protonated, activating it for nucleophilic attack by the aniline nitrogen, leading to the formation of a five-membered ring (an aminal).[3][6]

-

Elimination of Ammonia: The cyclic aminal, under acidic catalysis, eliminates a molecule of ammonia.[3][5] This final step is driven by the formation of the stable, aromatic indole ring.[5]

Visualization of the Fischer Indole Synthesis Mechanism

Caption: Key stages of the Fischer Indole Synthesis with this compound.

Causality in Experimental Design

-

Choice of Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are commonly used.[3][5] Lewis acids like ZnCl₂ are particularly effective as they can coordinate to the nitrogen atoms, facilitating both the rearrangement and the final elimination steps. Polyphosphoric acid (PPA) is often used for less reactive substrates as it can serve as both a catalyst and a high-boiling solvent. The acidity of the medium can also influence the regioselectivity when using unsymmetrical ketones.[8]

-

Solvent and Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the[7][7]-sigmatropic rearrangement.[9] The choice of solvent depends on the catalyst and substrates; high-boiling solvents like acetic acid or tert-butanol are common.[10]

-

Regioselectivity: With unsymmetrical ketones, two different ene-hydrazine tautomers can form, potentially leading to a mixture of indole regioisomers. The regiochemical outcome is a delicate balance of steric effects from the ketone and the o-tolyl group, and the electronic nature of the substituents.[11] Generally, the reaction proceeds via the more stable, more substituted ene-hydrazine intermediate.[8]

The Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[12][13] These hydrazone products are often not the final target but serve as crucial precursors for the Fischer indole synthesis.[12][13]

Reaction Mechanism

-

Diazonium Salt Formation: o-Toluidine is first converted to its corresponding diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.

-

Enolate Formation: The active methylene compound (e.g., a β-keto-ester) is deprotonated by a base (often sodium acetate) to form a nucleophilic enolate.

-

Azo Coupling: The enolate attacks the electrophilic diazonium salt to form an azo compound intermediate.[12]

-

Hydrolysis and Cleavage: The azo intermediate undergoes hydrolysis. This typically involves the cleavage of an acyl or carboxyl group, which is a key feature of this reaction.[12][14]

-

Tautomerization: The resulting intermediate tautomerizes to yield the final, stable hydrazone product.[12]

Visualization of the Japp-Klingemann Reaction Workflow

Caption: Workflow from o-toluidine to an indole via the Japp-Klingemann reaction.

Knorr Pyrazole Synthesis: Building Five-Membered Rings

This compound is also a key building block for pyrazoles, another class of heterocycles with significant pharmacological applications. The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][7][15]

Reaction Mechanism

The reaction proceeds via a cyclocondensation pathway:

-

Initial Condensation: One of the nitrogen atoms of this compound acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine (or hydrazone) intermediate.[7]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7]

-

Dehydration: The resulting five-membered ring intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.[15]

The regioselectivity of the initial attack can be an issue with unsymmetrical 1,3-dicarbonyls, potentially leading to a mixture of two isomeric pyrazoles.[1][7] The outcome is generally dictated by the relative electrophilicity of the two carbonyl carbons.

Visualization of the Knorr Pyrazole Synthesis

Caption: Simplified mechanism of the Knorr synthesis of pyrazoles.

Experimental Protocols & Data

Protocol: Synthesis of 4,7-Dimethylindole via Fischer Indole Synthesis

This protocol describes a representative synthesis using this compound hydrochloride and methyl ethyl ketone (MEK).

Materials:

-

This compound hydrochloride (1.0 eq)

-

Methyl ethyl ketone (MEK) (1.2 eq)

-

Polyphosphoric acid (PPA) (10x by weight)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (Sat. NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound hydrochloride in ethanol. Add a catalytic amount of acetic acid. Add methyl ethyl ketone and stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC. The intermediate can be isolated or used directly.

-

Cyclization: To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid and heat to 80-90 °C.

-

Slowly add the pre-formed hydrazone (or the mixture of this compound and MEK) to the hot PPA over 30 minutes. The reaction is exothermic.

-

After the addition is complete, increase the temperature to 100-110 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction mixture to cool to approximately 60 °C. Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4,7-dimethylindole.

Data Summary: Catalyst Effects on Fischer Indole Synthesis

The choice of catalyst can significantly impact reaction yield and time. The following table summarizes typical outcomes for the synthesis of a generic methylated indole.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| ZnCl₂ | None (Melt) | 170 | 65-75% | [5] |

| H₂SO₄ (25%) | Ethanol | Reflux | 70-80% | [3] |

| Polyphosphoric Acid (PPA) | PPA | 100-120 | 80-90% | [5] |

| p-TsOH | Toluene | Reflux | 75-85% | [10] |

| Acetic Acid | Acetic Acid | Reflux | 60-70% | [10] |

Conclusion

This compound is a profoundly important reagent in organic synthesis, enabling the construction of diverse and complex heterocyclic structures. Its reactivity is dominated by its nucleophilic character, which initiates a series of elegant and powerful transformations. The Fischer indole synthesis, Japp-Klingemann reaction, and Knorr pyrazole synthesis are quintessential examples of its utility. A thorough understanding of the underlying mechanisms—from tautomerization and pericyclic rearrangements to cyclocondensations—is essential for any scientist aiming to leverage this reagent for the synthesis of novel molecules in pharmaceuticals, agrochemicals, and materials science. The insights provided in this guide serve as a foundation for both troubleshooting existing protocols and innovating new synthetic methodologies.

References

-

Wikipedia. (2023). Japp–Klingemann reaction. Retrieved January 5, 2026, from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]

-

Abbaspour, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2493-2501. Available at: [Link]

-

Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4419-4429. Available at: [Link]

-

Dutra, J. K., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5849-5857. Available at: [Link]

-

Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6467. Available at: [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved January 5, 2026, from [Link]

-

Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53644-53663. Available at: [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. Retrieved January 5, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Available at: [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved January 5, 2026, from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved January 5, 2026, from [Link]

-

Wiley Online Library. (n.d.). Japp-Klingemann Reaction. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved January 5, 2026, from [Link]

-

Thomson, R. J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5363-5371. Available at: [Link]

-

ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 13. Japp-Klingemann_reaction [chemeurope.com]

- 14. Japp-Klingemann Reaction [drugfuture.com]

- 15. youtube.com [youtube.com]

Spectroscopic Characterization of o-Tolylhydrazine: A Technical Guide for Researchers

Introduction: The Analytical Imperative for o-Tolylhydrazine

This compound, systematically known as (2-methylphenyl)hydrazine, is a vital chemical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a hydrazine moiety attached to a toluene backbone, makes it a key precursor for synthesizing heterocyclic compounds like indoles via the Fischer indole synthesis. For researchers in drug discovery and process development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, blending foundational principles with practical, field-proven insights.

The structural integrity of starting materials like this compound directly impacts the efficiency of subsequent reactions and the purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic fingerprint is not merely an academic exercise but a critical component of quality control and regulatory compliance.

Molecular Structure of this compound

To provide a clear frame of reference for the subsequent spectral analysis, the chemical structure and atom numbering of this compound are presented below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of a molecule. While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a robust prediction can be made based on established chemical shift principles and data from analogous structures. The analysis anticipates four distinct signal regions corresponding to the methyl, hydrazine, and aromatic protons.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. These predictions are based on a standard deuterated solvent like DMSO-d₆, which is effective at solubilizing the compound and exchanging with the labile N-H protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Causality |

| -CH₃ (H7) | ~2.2 - 2.3 | Singlet (s) | N/A | 3H | The methyl protons are shielded and appear upfield. Being adjacent to a quaternary carbon, the signal is a sharp singlet. |

| -NH₂ (N2) | ~4.0 - 5.0 | Broad Singlet (br s) | N/A | 2H | These protons are labile and undergo chemical exchange with the solvent and each other, resulting in a broad signal. Its chemical shift is highly dependent on concentration and temperature. |

| -NH (N1) | ~6.0 - 7.0 | Broad Singlet (br s) | N/A | 1H | This proton is also labile. It is deshielded relative to the terminal -NH₂ due to its direct attachment to the aromatic ring. |

| Aromatic (H3, H4, H5, H6) | ~6.7 - 7.2 | Multiplet (m) | ~7-8 | 4H | The four aromatic protons are in unique chemical environments due to the ortho substitution pattern. They will exhibit complex splitting (doublets, triplets, or doublet of doublets) and overlap in a narrow region, appearing as a multiplet. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, seven unique carbon signals are expected. The data presented here are based on referenced experimental values, providing a definitive fingerprint of the carbon framework.[1]

¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale & Causality |

| -CH₃ (C7) | ~17.0 | The aliphatic methyl carbon is highly shielded and appears furthest upfield. |

| Aromatic CH (C3, C4, C5, C6) | ~112.0 - 130.0 | These four protonated aromatic carbons resonate in the typical aromatic region. Specific assignments require advanced 2D NMR techniques, but their presence confirms the substituted benzene ring. |

| Aromatic C-CH₃ (C2) | ~122.0 | This is a quaternary carbon, and its signal is typically of lower intensity. Its chemical shift is influenced by the attached methyl group. |

| Aromatic C-NH (C1) | ~148.0 | This quaternary carbon is significantly deshielded due to the direct attachment of the electronegative nitrogen atom of the hydrazine group. |

Infrared (IR) Spectroscopy